2-Amino-5-cyclopropylnicotinonitrile
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Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It might include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This would detail how the compound reacts with other substances. It might include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It might also include its chemical stability and reactivity.Scientific Research Applications
Chemical Synthesis and Biological Activity
2-Amino-5-cyclopropylnicotinonitrile serves as a pivotal intermediate in chemical synthesis, particularly in the creation of diverse heterocyclic compounds. For instance, studies have shown that derivatives of aminonicotinonitrile can react with various bi-functional reagents and active methylene reagents to yield a range of compounds like pyrimidines, thiourea derivatives, and 1,8-naphthyridines. These compounds are not only significant in chemical synthesis but also exhibit promising biological activities. For instance, some synthesized compounds demonstrated strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeast (Mansour, Sayed, Marzouk, & Shaban, 2021), (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Novel Synthesis Methods
Advancements in the synthesis methods involving 2-amino-5-cyclopropylnicotinonitrile are notable. For example, an efficient and convenient synthesis process involving base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate has been developed to produce various aminonicotinonitrile derivatives (Farhanullah, Agarwal, Goel, & Ram, 2003). Furthermore, innovative methods using ultrasound irradiation and aqueous media have been utilized to synthesize 2-amino-4,6-diphenylnicotinonitriles, highlighting the push towards more sustainable and environmentally friendly chemical processes (Safari, Banitaba, & Khalili, 2012), (Mansoor, Aswin, Logaiya, Sudhan, & Malik, 2014).
Role in Biological Research
The role of 2-Amino-5-cyclopropylnicotinonitrile extends into biological research, where its derivatives are utilized to probe biological processes. For instance, the nitrile (C≡N) stretching vibration of certain nitrile-derivatized amino acids is sensitive to the environment, making them valuable tools for studying local hydration status of proteins and various biological processes (Waegele, Tucker, & Gai, 2009).
Safety And Hazards
This would detail any risks associated with handling or exposure to the compound. It might include its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of areas for future research. It might include potential applications of the compound, or ways in which its synthesis or properties could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound like “2-Amino-5-cyclopropylnicotinonitrile”, some of this information might not be available. If you have access to a laboratory or research institution, you might consider conducting some of these analyses yourself. Always remember to follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
2-amino-5-cyclopropylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-3-8(6-1-2-6)5-12-9(7)11/h3,5-6H,1-2H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIBXRMHZQEDKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744648 |
Source
|
Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyclopropylnicotinonitrile | |
CAS RN |
1211582-73-8 |
Source
|
Record name | 2-Amino-5-cyclopropyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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